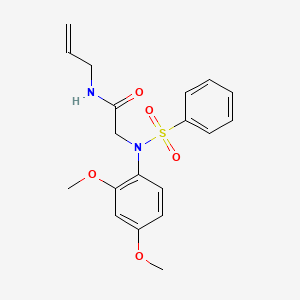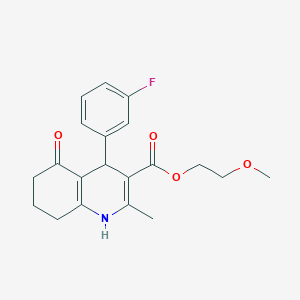
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one), also known as PTM, is a synthetic compound that has gained significant attention in scientific research due to its potential bioactivity. PTM has a unique molecular structure that makes it a promising candidate for various applications in biomedical research.
Mechanism of Action
The exact mechanism of action of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is not fully understood. However, it is believed that 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) exerts its bioactivity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is its unique molecular structure, which makes it a promising candidate for various applications in biomedical research. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) research. One potential area of research is the development of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of research is the study of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)'s mechanism of action and cellular targets. Further studies are also needed to determine the safety and toxicity of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) in vivo. Overall, 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has significant potential for various applications in biomedical research, and further studies are needed to fully understand its potential therapeutic benefits.
Synthesis Methods
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) can be synthesized by the reaction of 1,3-phenylenediamine with ethyl acetoacetate and elemental sulfur in the presence of a catalyst. The resulting compound is then reacted with thiosemicarbazide to form 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one). This method has been optimized to produce high yields of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) with high purity.
Scientific Research Applications
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been extensively studied for its potential bioactivity. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has also been studied for its antioxidant and anti-inflammatory effects. These properties make 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
(5E)-3-ethyl-5-[[3-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S4/c1-3-19-15(21)13(25-17(19)23)9-11-6-5-7-12(8-11)10-14-16(22)20(4-2)18(24)26-14/h5-10H,3-4H2,1-2H3/b13-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHADLWVKYRNAY-UTLPMFLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)C=C3C(=O)N(C(=S)S3)CC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)/C=C/3\C(=O)N(C(=S)S3)CC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-Ethyl-5-[(3-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)

![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)



![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5208934.png)